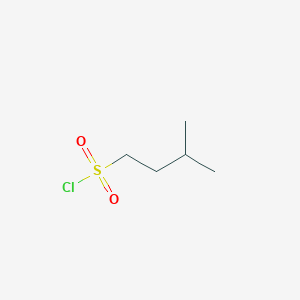
3-Methylbutane-1-sulfonyl chloride
Vue d'ensemble
Description
3-Methylbutane-1-sulfonyl chloride is a chemical compound with the formula C5H11ClO2S. It contains a total of 19 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfone .
Molecular Structure Analysis
The molecular structure of 3-Methylbutane-1-sulfonyl chloride includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 19 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfone . The 3D chemical structure image of 3-Methylbutane-1-sulfonyl chloride can be visualized using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methylbutane-1-sulfonyl chloride are not available, sulfonyl chlorides are generally known to participate in electrophilic aromatic substitution reactions . They can also undergo hydrolysis to form sulfonic acids .Physical And Chemical Properties Analysis
3-Methylbutane-1-sulfonyl chloride has a molecular weight of 170.65734 g/mol . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Energy Storage Applications
- Electrolyte Preparation for Lithium-Ion Batteries : 1-Ethyl-3-methylimidazolium bis (nonafluorobutane-1-sulfonyl imidate), a compound related to 3-Methylbutane-1-sulfonyl chloride, has been synthesized and used to prepare nonaqueous liquid electrolytes for lithium-ion batteries. This new electrolyte displayed high electrical conductivity and wide electrochemical stability, making it a promising candidate for high-performance lithium-ion batteries (Karuppasamy et al., 2020).
Organic Chemistry Applications
- Catalyst and Solvent for N-Sulfonyl Imines Synthesis : 3-Methyl-1-Sulfonic acid imidazolium chloride, a compound similar to 3-Methylbutane-1-sulfonyl chloride, was used as a catalyst and solvent for synthesizing N-sulfonyl imines. The reactions occurred at room temperature with high yields in relatively short times, showcasing the efficiency of this catalyst (Zolfigol et al., 2010).
- Visible-Light-Initiated Regioselective Sulfonylation : A study explored the visible-light-initiated regioselective sulfonylation/cyclization of 1,6-enynes using sulfonyl chlorides, a category that includes 3-Methylbutane-1-sulfonyl chloride. This method employed sustainable, green solvents and showcased excellent regioselectivity and mild reaction conditions (Meng et al., 2020).
- Friedel-Crafts Sulfonylation Reaction : A study utilized 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, which are structurally related to 3-Methylbutane-1-sulfonyl chloride, for Friedel-Crafts sulfonylation of benzene with 4-methyl benzenesulfonyl chloride. This reaction achieved almost quantitative yields of diaryl sulfones under ambient conditions (Nara et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
3-methylbutane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOXTJCSAJIUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbutane-1-sulfonyl chloride | |
CAS RN |
22795-37-5 | |
| Record name | 3-methylbutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Methoxy-phenyl)-4-methyl-2,5-dioxo-imidazolidin-1-yl]-acetic acid](/img/structure/B2861552.png)
![[1-(Oxan-2-yl)cyclobutyl]methanol](/img/structure/B2861553.png)



![2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2861559.png)
![N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride](/img/structure/B2861560.png)

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2861568.png)




